molecular formula C7H6ClF3N2 B15330688 (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine CAS No. 1393561-10-8

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B15330688
CAS No.: 1393561-10-8
M. Wt: 210.58 g/mol
InChI Key: LWQLZCXVEZMUMO-UHFFFAOYSA-N
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Description

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 4-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate amine sources. One common method includes the nucleophilic substitution reaction where the chloro group is replaced by a methanamine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, along with a methanamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1393561-10-8

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H,2,12H2

InChI Key

LWQLZCXVEZMUMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)CN

Origin of Product

United States

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